Benzeneethanimidamide,N-hydroxy-3-methoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a hydroxy group, a methoxy group, and a methyl group
Vorbereitungsmethoden
The synthesis of Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other functional groups using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Benzeneethanimidamide, N-hydroxy-3-methoxy-4-methyl- can be compared with similar compounds such as:
Benzeneethanimidamide, N-hydroxy-3-methoxy-: Lacks the methyl group, which may affect its reactivity and binding properties.
Benzeneethanimidamide, N-hydroxy-4-methyl-: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Benzeneethanimidamide, N-hydroxy-3-methoxy-4-ethyl-: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.
Eigenschaften
Molekularformel |
C10H14N2O2 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-methoxy-4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)14-2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
OFKSWXIPWBESRK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C/C(=N\O)/N)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC(=NO)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.